N-Ethyl 5-nitropicolinamide

Description

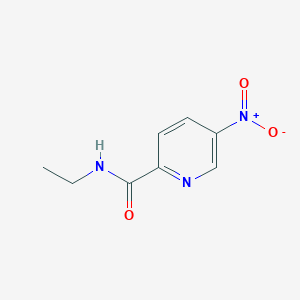

N-Ethyl 5-nitropicolinamide (CAS RN: [1437794-42-7]) is a heterocyclic organic compound featuring a pyridine backbone substituted with a nitro group at the 5-position and an ethyl-substituted amide moiety at the 2-position .

Properties

IUPAC Name |

N-ethyl-5-nitropyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c1-2-9-8(12)7-4-3-6(5-10-7)11(13)14/h3-5H,2H2,1H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBAHLOHRNATIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601279107 | |

| Record name | 2-Pyridinecarboxamide, N-ethyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601279107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1437794-42-7 | |

| Record name | 2-Pyridinecarboxamide, N-ethyl-5-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1437794-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxamide, N-ethyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601279107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl 5-nitropicolinamide typically involves the nitration of picolinamide followed by the alkylation of the resulting nitropicolinamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 5-position of the pyridine ring. The subsequent alkylation involves the reaction of the nitropicolinamide with ethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Ethyl 5-nitropicolinamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Alkyl or aryl halides, base (e.g., potassium carbonate).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: N-Ethyl 5-aminopicolinamide.

Substitution: Various N-alkyl or N-aryl 5-nitropicolinamide derivatives.

Oxidation: Oxidized derivatives of this compound.

Scientific Research Applications

Pharmacological Applications

1.1 Metabolic Stability and Toxicokinetics

Recent studies have evaluated the metabolic stability of NEP using liver microsome models from different species, including rats, mice, and humans. The findings indicate significant interspecies variability in the metabolism of NEP:

-

Half-life () :

- Rat: 12.1 minutes

- Mouse: 187 minutes

- Human: 770 minutes

-

Intrinsic Clearance () :

- Rat: 229 μL/min/mg

- Mouse: 14.8 μL/min/mg

- Human: 3.6 μL/min/mg

These results suggest that NEP is rapidly metabolized in rats compared to slower rates observed in mice and humans, which highlights the importance of selecting appropriate animal models for toxicokinetic studies .

1.2 Identification of Metabolites

The study also identified twelve metabolites of NEP across different liver microsome models, emphasizing the compound's complex biotransformation pathways. Understanding these metabolites is crucial for assessing the compound's safety profile and potential toxic effects .

Chemical Synthesis and Derivatives

The synthesis of N-Ethyl 5-nitropicolinamide has been documented in patents, indicating its relevance in the development of aminopyrimidinyl compounds. These derivatives may possess various biological activities, making them candidates for further pharmaceutical development .

Neuropharmacological Studies

NEP has been investigated for its effects on neuropharmacological processes, particularly regarding amino acid release in the brain. A study highlighted that compounds similar to NEP could inhibit amino acid release from ischemic brain tissue, suggesting potential therapeutic applications in neuroprotection during ischemic events .

Summary of Applications

Mechanism of Action

The mechanism of action of N-Ethyl 5-nitropicolinamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Key Findings

Substituent Effects on Bioactivity: Fluorinated analogs (e.g., Compounds 23 and 24) exhibit antibacterial activity against E. coli, likely due to enhanced membrane penetration from fluorine’s electronegativity and small atomic radius .

Electronic and Steric Modifications: Replacing the amide group with a nitrile (as in 6-Amino-5-nitropicolinonitrile) reduces hydrogen-bonding capacity, which could limit target binding in biological systems . The ethylmethylamino group in the acetamide derivative (CAS 71408641) introduces steric bulk, possibly affecting receptor interactions .

Synthetic Pathways :

- This compound and its analogs are synthesized via nucleophilic displacement or coupling reactions, often involving chloroacetyl chloride or similar reagents .

Biological Activity

N-Ethyl 5-nitropicolinamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

The biological activity of this compound is primarily linked to its interaction with various biological pathways. Research indicates that it may act as a modulator of Janus Kinase (JAK) pathways, which are crucial in regulating immune responses and hematopoiesis. This modulation could have implications for treating conditions related to dysregulated JAK activity, such as autoimmune diseases and certain cancers .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. For example, preliminary assays indicated cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .

In Vivo Studies

Animal models have been used to assess the efficacy of this compound in treating inflammatory conditions. One study reported that administration of the compound resulted in a marked reduction in inflammation markers in mice subjected to induced inflammatory responses .

Case Studies

- Inflammatory Response : A study conducted on mice showed that this compound significantly reduced edema and inflammatory cell infiltration in models of paw edema induced by carrageenan. The reduction was comparable to standard anti-inflammatory drugs .

- Antinociceptive Activity : Another case study evaluated the antinociceptive properties of the compound using the hot plate test. Results indicated that this compound effectively increased pain threshold in treated animals, suggesting its potential use as an analgesic agent .

Comparative Biological Activity

The following table summarizes the comparative biological activities of this compound with other compounds:

Q & A

Q. Table 1: Analytical Parameters for Characterization

| Method | Key Metrics | Reference |

|---|---|---|

| HPLC-UV | Retention time: 8.2 min, λmax = 254 nm | |

| ¹H NMR | δ 1.35 (t, 3H, -CH₂CH₃), δ 8.9 (s, 1H, pyridine-H) |

Basic Question: How are metabolic pathways of this compound studied in preclinical models?

Methodological Answer:

- In vitro assays : Use hepatic microsomes (human/rat) to identify phase I metabolites (e.g., nitro-reduction, ethyl group oxidation) .

- LC-HRMS : Detect metabolites via exact mass (±5 ppm) and fragmentation patterns. For example, m/z 225.0534 (parent) → m/z 197.0221 (demethylation) .

- In vivo validation : Administer radiolabeled compound (¹⁴C) to rodents; quantify metabolites in plasma/urine via scintillation counting .

Advanced Question: What experimental frameworks assess the environmental reactivity of this compound under radical-mediated degradation?

Methodological Answer:

- Gas-phase radical reactivity : Simulate atmospheric conditions using a flow-tube reactor with OH radicals (generated via H₂O₂ photolysis). Monitor degradation kinetics via FTIR .

- Aqueous photolysis : Exclude chain-length effects by comparing with shorter-chain analogs (e.g., N-Ethyl perfluorobutane sulfonamide) .

Key Consideration : Use model compounds with similar volatility but shorter perfluoroalkyl chains to bypass experimental limitations .

Advanced Question: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

- Scaffold modification : Synthesize analogs (e.g., nitro → amino; ethyl → propyl) and test against target enzymes (e.g., kinases) via fluorescence polarization assays .

- Computational modeling : Perform DFT calculations to correlate electronic properties (HOMO-LUMO gaps) with inhibitory potency .

- Statistical rigor : Apply ANOVA to compare IC₅₀ values across analogs; report confidence intervals (α = 0.05) .

Advanced Question: What strategies address reproducibility challenges in this compound toxicity studies?

Methodological Answer:

- Pre-registration : Detail protocols (e.g., dosing regimens, endpoint measurements) on platforms like Open Science Framework .

- Blinded analysis : Assign independent teams to replicate cell viability assays (MTT/WST-1) using identical batches of HepG2 cells .

- Data transparency : Publish raw datasets (e.g., LC-MS chromatograms, survival curves) in supplemental materials .

Advanced Question: How to resolve contradictions in reported nitro-group stability of this compound?

Methodological Answer:

- Controlled stress testing : Compare nitro-group integrity under varying pH (2–12), temperature (25–60°C), and light exposure (UVA vs. visible) .

- Multi-lab collaboration : Use standardized reagents (e.g., Sigma-Aldrich Lot #XXXXX) across labs to isolate batch effects .

- Meta-analysis : Aggregate published half-life (t₁/₂) data; apply random-effects models to identify outliers .

Basic Question: Which analytical techniques are prioritized for quantifying this compound in biological matrices?

Methodological Answer:

- Solid-phase extraction (SPE) : Use OASIS HLB cartridges for plasma/urine cleanup; recoveries ≥80% .

- Quantification :

- LC-MS/MS : MRM transitions m/z 225 → 181 (CE = 20 eV) .

- Internal standards : Deuterated analogs (e.g., N-Ethyl-d₅ 5-nitropicolinamide) to correct for matrix effects .

Advanced Question: How to design experiments evaluating this compound’s stability in formulation buffers?

Methodological Answer:

- Forced degradation : Expose to oxidants (H₂O₂), reductants (Na₂S₂O₄), and hydrolytic conditions (0.1M HCl/NaOH) .

- Kinetic modeling : Calculate activation energy (Eₐ) via Arrhenius plots from accelerated stability data (40–60°C) .

- Excipient screening : Test buffering agents (citrate vs. phosphate) for catalytic effects on degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.